(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone
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Overview
Description
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, a dihydropyrazolo[1,5-a]pyrazine core, and a dichlorophenyl methanone moiety. Its distinct chemical architecture makes it a valuable subject for studies in medicinal chemistry, particularly in the development of novel therapeutic agents.
Mechanism of Action
Target of Action
The primary target of this compound, also known as GYH2-18, is the Hepatitis B Virus (HBV) capsid . The HBV capsid plays a crucial role in the life cycle of the virus, making it an attractive target for antiviral therapy .
Mode of Action
GYH2-18 acts as a capsid assembly modulator (CAM) . It interacts with the HBV capsid, disrupting its normal assembly process. This disruption inhibits the formation of new virus particles, thereby reducing the viral load .
Biochemical Pathways
It is known that the compound interferes with the assembly of the hbv capsid, a critical step in the viral replication process . This interference likely affects downstream processes such as the release of new virus particles.
Pharmacokinetics
The pharmacokinetic properties of GYH2-18 have been evaluated, and the compound exhibits low cytotoxicity and acceptable oral PK profiles . This suggests that the compound is well-absorbed, distributed, metabolized, and excreted by the body, which is crucial for its bioavailability and therapeutic efficacy .
Result of Action
The primary result of GYH2-18’s action is the inhibition of HBV replication . By disrupting the assembly of the HBV capsid, the compound prevents the formation of new virus particles. This leads to a reduction in the viral load, which can help to alleviate the symptoms of HBV infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or cyclopropyl bromide.
Attachment of the dichlorophenyl methanone moiety: This step often involves Friedel-Crafts acylation using 2,5-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral agent, particularly against hepatitis B virus.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone: can be compared with other similar compounds:
6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives: These compounds also act as negative allosteric modulators of mGluR2 but may differ in their potency and selectivity.
1,3,5-trisubstituted pyrazoles: These compounds share structural similarities but may have different pharmacological profiles.
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2,5-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O/c17-11-3-4-14(18)13(7-11)16(22)20-5-6-21-12(9-20)8-15(19-21)10-1-2-10/h3-4,7-8,10H,1-2,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGIFLHKVKAEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=C(C=CC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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